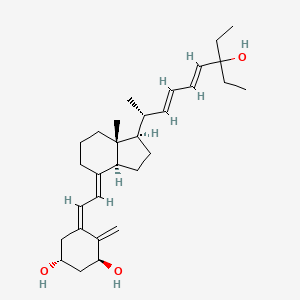

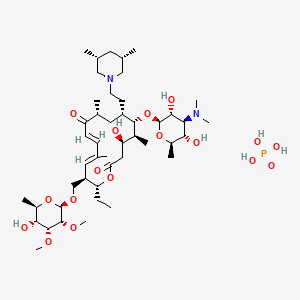

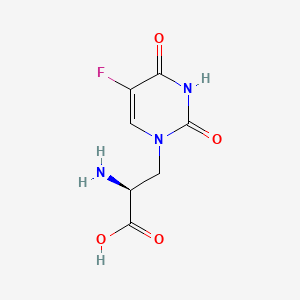

![molecular formula C14H22ClN3O3 B1662269 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 64208-32-8](/img/structure/B1662269.png)

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Vue d'ensemble

Description

This compound is a derivative of imidazole, which is a heterocyclic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . A practical process has been developed for the synthesis of trisubstituted imidazoles with excellent yields from readily available starting materials .Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. It also contains a tert-butylamino group and a hydroxypropoxy group attached to the imidazole ring .Chemical Reactions Analysis

The reactivity of imidazoles can vary depending on the substituents attached to the ring. The presence of the tert-butylamino and hydroxypropoxy groups may influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of the tert-butylamino and hydroxypropoxy groups. These groups could influence properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique

Beta-Adrenergic Blocking Agents with Acute Antihypertensive Activity

This compound has been investigated for its role as a beta-adrenergic blocking agent with potential antihypertensive activity. Modifications to its structure have led to the development of highly cardioselective beta-adrenergic blocking agents, such as certain derivatives, which demonstrate acute antihypertensive activity without relying on vasodilating or beta 2-agonist properties (Baldwin et al., 1979).

Fluorescent Imidazole-Based Chemosensors

Derivatives of this compound have been used to create reversible luminescent sensors for detecting cyanide and mercury ions. These sensors work by quenching fluorescence and decreasing singlet state life time upon the detection of CN- ions, with a detection limit in the micromolar range in specific systems (Emandi et al., 2018).

Positron Emission Tomography (PET) Imaging

A derivative of this compound, 4-(3-t-butylamino-2-hydroxypropoxy)-benzimidazol-2 (11C)-one (CGP 12177), was synthesized for beta receptor studies in positron emission tomography. This synthesis was achieved with a specific activity conducive for PET imaging applications (Boullais et al., 1986).

Induction of Apoptosis in Cancer Cells

A related bicyclic N-fused aminoimidazoles derivative has shown anticancer potentiality, particularly against breast and kidney cancer cells. It induces apoptosis in cancer cells by upregulating PTEN, leading to the inhibition of the Wnt/TCF signaling cascade and arresting the S phase in breast cancer cells (Siddharth et al., 2013).

Synthesis and Properties of Polymer Derivatives

This compound has been involved in the synthesis of polymer derivatives with varied properties. These derivatives have been used to explore new materials with potential applications in various fields, such as electrochemistry and photophysics (Deniz et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVFCYCTITZLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474681 | |

| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

CAS RN |

64208-32-8 | |

| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

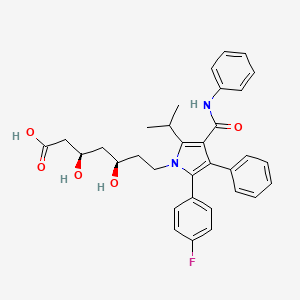

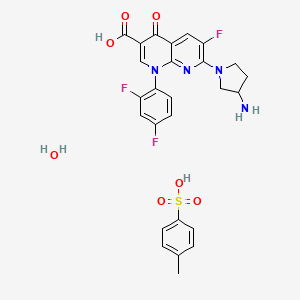

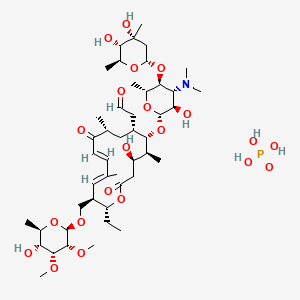

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)

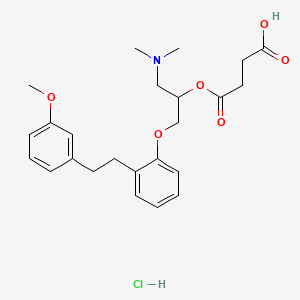

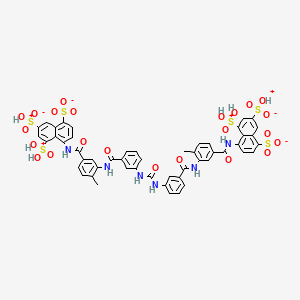

![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)